5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 102996-33-8
VCID: VC21283163
InChI: InChI=1S/C10H5Cl2N3/c11-8-2-1-3-9(4-8)15-10(12)7(5-13)6-14-15/h1-4,6H
SMILES: C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl
Molecular Formula: C10H5Cl2N3
Molecular Weight: 238.07 g/mol

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 102996-33-8

Cat. No.: VC21283163

Molecular Formula: C10H5Cl2N3

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile - 102996-33-8

Specification

CAS No. 102996-33-8
Molecular Formula C10H5Cl2N3
Molecular Weight 238.07 g/mol
IUPAC Name 5-chloro-1-(3-chlorophenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C10H5Cl2N3/c11-8-2-1-3-9(4-8)15-10(12)7(5-13)6-14-15/h1-4,6H
Standard InChI Key BEGYGQBZNZLVJZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl

Introduction

Physical and Chemical Properties

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has a molecular formula of C₁₀H₅Cl₂N₃ and a molecular weight of 238.0728 g/mol. Its structure consists of a pyrazole ring with a nitrile group at the 4-position, a chlorine atom at the 5-position, and a 3-chlorophenyl substituent attached to one of the nitrogen atoms of the pyrazole ring .

Physicochemical Parameters

The compound possesses several notable physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the table below:

PropertyValueSignificance
Molecular Weight238.0728 g/molWithin optimal range for drug-like molecules
ACD/LogP3.49Indicates moderate lipophilicity
Rule of 5 Violations0Suggests good drug-likeness
ACD/LogD (pH 5.5)3.49Measure of distribution coefficient at intestinal pH
ACD/LogD (pH 7.4)3.49Measure of distribution coefficient at physiological pH
ACD/BCF (pH 5.5)266.51Bioconcentration factor at intestinal pH
ACD/BCF (pH 7.4)266.51Bioconcentration factor at physiological pH
ACD/KOC (pH 5.5)1896.4Soil organic carbon-water partitioning coefficient
ACD/KOC (pH 7.4)1896.4Indicates potential for environmental persistence
Hydrogen Bond Acceptors3Nitrile nitrogen and pyrazole nitrogens
Hydrogen Bond Donors0No hydrogen bond donating groups
Freely Rotating Bonds1Limited conformational flexibility
Polar Surface Area41.61 ŲInfluences membrane permeability

The compound's LogP value of 3.49 indicates a moderate lipophilicity, which is generally favorable for membrane permeability while still maintaining reasonable aqueous solubility . This balanced lipophilicity, combined with the absence of Rule of 5 violations, suggests that 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile may have drug-like properties and could potentially serve as a scaffold for medicinal chemistry research.

Chemical Reactivity and Transformations

The reactivity of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is largely determined by its functional groups and electronic structure. The nitrile group, being highly electron-withdrawing, influences the electron distribution within the pyrazole ring, affecting its reactivity toward various reagents.

Nitrile Group Transformations

The nitrile group can undergo various transformations, potentially leading to:

  • Hydrolysis to form carboxylic acids or amides

  • Reduction to form primary amines

  • Reactions with nucleophiles to form imidates or amidines

  • Cycloaddition reactions to form heterocyclic compounds

Halogen Substituent Reactions

The chlorine atoms, particularly the one on the pyrazole ring, can participate in:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)

  • Halogen-metal exchange reactions

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, it's valuable to compare it with structurally related compounds.

Comparison with 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-92-3) shares several structural similarities with our target compound but differs in key functional groups:

Feature5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC₁₀H₅Cl₂N₃C₁₁H₈Cl₂N₂O
Molecular Weight238.0728 g/mol255.10 g/mol
4-Position GroupNitrile (-CN)Aldehyde (-CHO)
3-Position GroupHydrogenMethyl (-CH₃)
ReactivityNitrile reactionsAldehyde reactions
PolarityLess polarMore polar due to carbonyl

While both compounds contain the 5-chloro-1-(3-chlorophenyl)-1H-pyrazole core structure, the presence of different functional groups significantly affects their chemical and potentially biological properties .

Structure-Property Relationships

The structural differences between these related compounds result in distinct physicochemical properties:

  • The nitrile group in 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is less reactive toward nucleophiles compared to the aldehyde group in the related compound.

  • The absence of a methyl group at the 3-position in our target compound may result in different electronic properties and potentially different biological activities.

  • The nitrile group serves as a hydrogen bond acceptor but is generally a weaker hydrogen bond acceptor than the aldehyde oxygen.

  • The nitrile derivative likely has different metabolic stability compared to the aldehyde derivative.

Analytical Methods for Characterization

Proper characterization of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is essential for confirming its identity, purity, and properties.

Spectroscopic Techniques

Several spectroscopic techniques are valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the aromatic protons of both the pyrazole ring and the phenyl group

    • ¹³C NMR would reveal the characteristic carbon signals, including the nitrile carbon

  • Infrared (IR) Spectroscopy:

    • Characteristic nitrile stretch around 2200-2260 cm⁻¹

    • Aromatic C=C and C=N stretching vibrations

    • C-Cl stretching vibrations

  • Mass Spectrometry:

    • Molecular ion peak at m/z 238 (with characteristic chlorine isotope pattern)

    • Fragmentation pattern revealing structural information

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile and for monitoring reactions involving this compound.

Research Opportunities and Future Directions

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile presents several opportunities for further research and development.

Synthetic Methodology Development

There is potential for developing improved synthetic routes to this compound, including:

  • Green chemistry approaches with reduced environmental impact

  • Catalytic methods for introducing the nitrile group

  • Regioselective methods for chlorination of the pyrazole ring

Biological Evaluation

Comprehensive biological screening of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile could reveal new applications:

  • Antimicrobial activity against resistant pathogens

  • Anticancer potential through specific signaling pathways

  • Anti-inflammatory properties through novel mechanisms

  • Central nervous system activities based on its drug-like properties

Structure Modification Studies

The core structure of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile can serve as a scaffold for developing new derivatives with enhanced properties through:

  • Replacement of chlorine atoms with other halogens or functional groups

  • Transformation of the nitrile group to other functionalities

  • Introduction of additional substituents on the pyrazole ring

  • Modification of the phenyl ring with various substituents

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